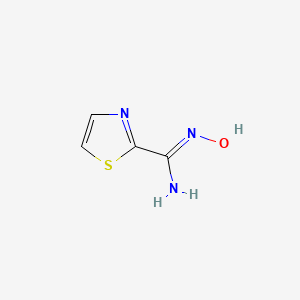

N-Hydroxy-2-thiazolecarboximidamide

Description

N-Hydroxy-2-thiazolecarboximidamide is a heterocyclic compound featuring a thiazole ring core substituted with a hydroxyimidamide group. Its structure combines the aromatic thiazole system with a reactive hydroxylamine-derived functional group, making it a candidate for diverse pharmacological applications, including antimicrobial and antitumor activities. The compound is synthesized via multi-step reactions involving hydroxylamine, thiosemicarbazide, or cyclization processes under controlled conditions (e.g., reflux in ethanol or DMA) . Its molecular stability and reactivity are influenced by the electron-withdrawing nature of the thiazole ring and the hydrogen-bonding capacity of the hydroxyimidamide moiety.

Properties

IUPAC Name |

N'-hydroxy-1,3-thiazole-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPFPKKUBYFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-thiazolecarboximidamide can be synthesized from 2-cyanothiazole. The synthesis involves the reaction of 2-cyanothiazole with hydroxylamine hydrochloride and N-ethyl-N,N-diisopropylamine in ethanol under reflux conditions for four hours . The reaction yields this compound with a good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial production. The use of common reagents and solvents makes it feasible for large-scale synthesis.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

Reactivity and Reaction Mechanisms

The compound’s reactivity is governed by:

-

Electron-withdrawing thiazole ring : Enhances electrophilic character at the carboximidamide group.

-

N-hydroxy group : Participates in hydrogen atom transfer (HAT) and radical-mediated processes.

Key Reaction Pathways:

(a) Hydrogen Atom Transfer (HAT)

-

Acts as a hydrogen abstractor in catalytic systems (e.g., copper co-catalyzed annulation reactions).

-

Stabilizes intermediates via resonance between the thiazole ring and hydroxyamidine group ( ).

(b) Nucleophilic Substitution

(c) Cyclization and Annulation

-

Participates in [3 + 2] annulation with imines or alkynes under basic conditions to form heterocyclic frameworks ( ).

Table 2: Catalyzed Reactions

Functionalization and Derivatives

The hydroxyamidine group enables derivatization:

Table 3: Functionalization Reactions

| Derivative Type | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| N-Alkoxy | Alkyl halides, Na tert-pentoxide | N-Alkoxy-2-thiazolecarboximidamide | 27–66% | Two-step, one-pot process |

| Metal complexes | Cu(I)/Cu(II) salts | Coordination complexes | Not specified | Stabilizes metal centers in catalysis |

Stability and Kinetic Considerations

Scientific Research Applications

Anticancer Activity

N-Hydroxy-2-thiazolecarboximidamide and its derivatives have been explored for their potential as anticancer agents. Thiazole compounds are known to inhibit critical pathways involved in tumor growth and metastasis.

- Mechanism of Action : Research indicates that thiazole derivatives can inhibit the c-Met signaling pathway, which is often dysregulated in various cancers. For instance, a study identified a thiazole derivative that effectively inhibited c-Met phosphorylation, leading to apoptosis in cancer cell lines such as MKN-45 .

- Case Study : In a series of experiments, the compound demonstrated significant potency against multiple human cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation. The binding studies revealed that these compounds could selectively interact with c-Met and other targets involved in tumorigenesis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of significant interest. Compounds within this class have shown promise in modulating inflammatory pathways.

- Target Engagement : Studies have shown that thiazole derivatives can inhibit TRP channels (TRPA1 and TRPV1), which are implicated in pain and inflammation. By blocking these channels, the compounds reduce inflammatory responses in various models .

-

Data Table: Anti-inflammatory Effects

Compound Target IC50 (nM) Effect 51am c-Met 45.67 Inhibits cell cycle progression 51b TRPV1 50.15 Reduces pain sensitivity

Modulation of Indoleamine 2,3-Dioxygenase (IDO)

This compound has been investigated for its role as a modulator of IDO, an enzyme involved in tryptophan metabolism and immune regulation.

- Pharmaceutical Applications : Compounds that inhibit IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is necessary for T-cell function. The modulation of IDO can lead to improved outcomes in cancer therapies by enhancing the immune response against tumors .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to yield various derivatives with enhanced biological activity.

- Synthetic Pathways : Recent advancements have focused on modifying the thiazole scaffold to improve pharmacokinetic properties and efficacy against specific targets .

-

Data Table: Synthetic Derivatives and Their Activities

Derivative Activity Type Observations Compound A COX Inhibitor Significant reduction in inflammation markers Compound B Antitumor Agent Induces apoptosis in treated cells

Broader Therapeutic Applications

Beyond oncology and inflammation, this compound has potential applications in other therapeutic areas:

- Antibacterial and Antifungal Activities : Thiazoles are known for their broad-spectrum antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

- Pain Management : By targeting TRP channels, these compounds may also provide new avenues for pain relief therapies without the adverse effects associated with traditional analgesics.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-thiazolecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Hydroxy-2-thiazolecarboximidamide with structurally or functionally related thiazole and thiadiazole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Structural and Functional Analogues

2.1.1 Thiazolidinone Derivatives ()

Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) share the thiazole/thiazolidinone backbone but differ in substituents. Key distinctions include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, chloro) in analogues like 12 and 9 enhances thermal stability (melting points: 155–207°C) compared to this compound, which lacks such groups .

- Synthetic Yields : Derivatives with chloro or methoxy substituents (e.g., 9 , 90% yield) exhibit higher synthetic efficiency than those with nitro groups (e.g., 12 , 53% yield), suggesting that steric and electronic factors influence reaction pathways .

2.1.2 Benzodioxine-Thiadiazole Hybrids ()

Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) incorporate fused aromatic systems. Unlike this compound, these hybrids prioritize planar benzodioxine rings, which may enhance π-π stacking interactions in biological targets. Their synthesis requires thiosemicarbazide and sodium acetate, differing from the hydroxylamine-based routes used for this compound .

2.1.3 1,3,4-Thiadiazole Derivatives ()

N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides feature a trichloroethyl group and thiadiazole core. These compounds are optimized for antimicrobial and antitumor activities via cyclization with iodine and triethylamine, a method distinct from the Pd-catalyzed steps used for this compound .

Physicochemical and Pharmacological Comparison

Key Research Findings

- Thermal Stability: Thiazolidinone derivatives with chloro substituents exhibit higher melting points than this compound, likely due to enhanced crystallinity from halogen interactions .

Biological Activity

N-Hydroxy-2-thiazolecarboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has a unique thiazole ring structure that contributes to its biological activity. The synthesis of this compound typically involves the reaction of 2-cyanothiazole with hydroxylamine, yielding the desired N-hydroxy derivative .

Biological Activity Overview

The biological activities of N-hydroxy compounds, including this compound, are extensive. They exhibit properties such as:

- Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that N-hydroxy derivatives possess significant antioxidant capabilities .

- Enzyme Inhibition : N-hydroxy compounds demonstrate inhibition against various enzymes, including matrix metalloproteinases (MMPs) and acetylcholinesterase (AChE). This inhibition is crucial for potential applications in treating diseases like cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research indicates that N-hydroxy derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The mechanisms through which this compound exerts its effects include:

- Inhibition of MMPs : By inhibiting MMPs, these compounds can prevent the degradation of extracellular matrix components, which is vital in cancer metastasis and tissue remodeling .

- Cholinesterase Inhibition : The inhibition of AChE can enhance cholinergic transmission, offering therapeutic benefits in conditions like Alzheimer's disease .

- Free Radical Scavenging : The antioxidant properties are attributed to the ability of the hydroxyl group to donate electrons, neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that N-hydroxy derivatives significantly inhibited the proliferation of cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against various tumor cells .

- Neuroprotective Effects : Research indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential in treating neurodegenerative diseases .

- Antimicrobial Efficacy : A study reported that N-hydroxy derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, indicating their utility as new antimicrobial agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response data in pharmacological studies?

- Answer :

- Non-linear regression : Fit data to Hill equation models using GraphPad Prism.

- Confidence intervals : Report 95% CI for EC/IC values.

- Reproducibility : Include triplicate measurements and positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.